molecular formula C20H25NO2 B334636 N-(4-phenoxyphenyl)octanamide

N-(4-phenoxyphenyl)octanamide

Cat. No.: B334636
M. Wt: 311.4 g/mol
InChI Key: WBTZFJHDKWDHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Phenoxyphenyl)octanamide is an amide derivative characterized by an octanoyl chain linked to a 4-phenoxyphenyl group.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)octanamide

InChI

InChI=1S/C20H25NO2/c1-2-3-4-5-9-12-20(22)21-17-13-15-19(16-14-17)23-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3,(H,21,22)

InChI Key

WBTZFJHDKWDHDR-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Bioactivity

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent(s) Aqueous Solubility Key Biological Activity Reference
N-(4-Phenoxyphenyl)octanamide C₂₀H₂₅NO₂ 4-Phenoxyphenyl Not reported Not studied (inferred: FAAH substrate potential)
N-(4-Nitrophenyl)octanamide C₁₄H₂₀N₂O₃ 4-Nitrophenyl Low FAAH substrate; used in enzyme assays
N-(6-Methoxypyridin-3-yl)octanamide (Oc-MAP) C₁₄H₂₂N₂O₂ 6-Methoxypyridin-3-yl Moderate High FAAH affinity (8× specificity vs. pNA derivatives)
N-(4-Amino-2-methylphenyl)octanamide C₁₅H₂₄N₂O 4-Amino-2-methylphenyl Not reported Potential H-bond donor/acceptor (2 H-donors, 2 H-acceptors)
AzCA8 (N-(4-Hydroxy-3-methoxybenzyl)-8-(4-(phenyldiazenyl)phenyl)octanamide) C₃₅H₃₆N₄O₃ 4-Hydroxy-3-methoxybenzyl + diazenylphenyl Low (lipophilic) Azo-based probe (optical/chemical sensing applications)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in N-(4-nitrophenyl)octanamide reduces solubility compared to methoxypyridinyl (Oc-MAP) due to increased hydrophobicity and strong electron-withdrawing effects. Oc-MAP’s methoxy group enhances solubility while maintaining FAAH affinity .
  • Phenoxy vs.
  • Amino and Methyl Substitutions: N-(4-Amino-2-methylphenyl)octanamide’s amino and methyl groups increase H-bonding capacity, which may improve target binding in receptor-ligand interactions .
Enzymatic and Pharmacological Profiles
  • FAAH Substrate Specificity : Oc-MAP demonstrates superior FAAH specificity (8-fold higher than p-nitroaniline derivatives like N-(4-nitrophenyl)octanamide), attributed to its balanced hydrophobicity and hydrogen-bonding capacity .
  • Synthetic Utility: Compounds like AzCA8 highlight the versatility of octanamide scaffolds in non-enzymatic applications (e.g., azo dyes or photoresponsive materials) .

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